Cas no 755036-41-0 (dichotomine B)

dichotomine B structure
Produktname:dichotomine B
dichotomine B Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (R)-1-(1,2-dihydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid
- dichotomine B
- HY-N10386
- E83703
- MS-23853
- 755036-41-0
- AKOS040763525
- CS-0498890
- CHEMBL457820
- 1-((1R)-1,2-dihydroxyethyl)-9H-pyrido(3,4-b)indole-3-carboxylic acid
- 1-[(1R)-1,2-dihydroxyethyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid
- DA-62848
-
- Inchi: 1S/C14H12N2O4/c17-6-11(18)13-12-8(5-10(16-13)14(19)20)7-3-1-2-4-9(7)15-12/h1-5,11,15,17-18H,6H2,(H,19,20)/t11-/m0/s1
- InChI-Schlüssel: PKSXEHHRROSXPR-NSHDSACASA-N
- Lächelt: O([H])[C@@]([H])(C([H])([H])O[H])C1=C2C(=C([H])C(C(=O)O[H])=N1)C1=C([H])C([H])=C([H])C([H])=C1N2[H]
Berechnete Eigenschaften
- Genaue Masse: 272.07970687 g/mol
- Monoisotopenmasse: 272.07970687 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 3
- Komplexität: 378
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Molekulargewicht: 272.26
- Topologische Polaroberfläche: 106
dichotomine B Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6513-5 mg |
Dichotomine B |
755036-41-0 | 5mg |
¥4870.00 | 2022-04-26 | ||
TargetMol Chemicals | TN6513-1 mL * 10 mM (in DMSO) |
Dichotomine B |
755036-41-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4660 | 2023-09-15 | |
MedChemExpress | HY-N10386-5mg |
Dichotomine B |
755036-41-0 | 99.56% | 5mg |
¥9800 | 2024-04-17 | |
ChemFaces | CFN95193-5mg |
Dichotomine B |
755036-41-0 | >=98% | 5mg |
$318 | 2023-09-19 | |
ChemFaces | CFN95193-5mg |
Dichotomine B |
755036-41-0 | >=98% | 5mg |
$463 | 2021-07-22 | |
TargetMol Chemicals | TN6513-5 mg |
Dichotomine B |
755036-41-0 | 98% | 5mg |
¥ 4,560 | 2023-07-11 | |
TargetMol Chemicals | TN6513-5mg |
Dichotomine B |
755036-41-0 | 5mg |
¥ 4560 | 2024-07-20 | ||
MedChemExpress | HY-N10386-1mg |
Dichotomine B |
755036-41-0 | 99.56% | 1mg |
¥4500 | 2024-04-17 | |
TargetMol Chemicals | TN6513-1 ml * 10 mm |
Dichotomine B |
755036-41-0 | 1 ml * 10 mm |
¥ 4660 | 2024-07-20 | ||
Ambeed | A1671902-5mg |
Dichotomine B |
755036-41-0 | 98% | 5mg |
$1508.0 | 2024-04-17 |
dichotomine B Verwandte Literatur
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
755036-41-0 (dichotomine B) Verwandte Produkte
- 2228278-59-7(tert-butyl N-4-fluoro-3-(2-oxoethyl)phenylcarbamate)
- 946373-46-2(N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2-(4-fluorophenyl)acetamide)
- 16377-00-7(Indospicine)
- 618860-97-2(N-(2,2-dimethylpropanamido)(3-ethoxy-4-methoxyphenyl)methyl-2,2-dimethylpropanamide)
- 1806474-70-3(5-Fluoro-6-iodonicotinamide)
- 2228710-00-5(tert-butyl N-{2-amino-2-4-(propan-2-yl)cyclohexylethyl}carbamate)
- 1458346-50-3(5-bromo-2-chloro-N-(2,2-dimethylpropyl)-N-methylpyridine-3-carboxamide)
- 40912-11-6(3-(p-Carboxyphenyl)propionic Acid Dimethyl Ester)
- 1021009-99-3([2-(4-Fluorophenyl)ethyl](4-methylpentan-2-yl)amine)
- 923141-24-6(3-(4-chlorophenyl)methyl-1-(2,4-dichlorophenyl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:755036-41-0)dichotomine B

Reinheit:99%
Menge:5mg
Preis ($):1357.0